4-Hydroxy-1-(1H-indol-1-yl)butan-1-one

Catalog No.
S13024032
CAS No.
651712-32-2
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-1-(1H-indol-1-yl)butan-1-one

CAS Number

651712-32-2

Product Name

4-Hydroxy-1-(1H-indol-1-yl)butan-1-one

IUPAC Name

4-hydroxy-1-indol-1-ylbutan-1-one

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c14-9-3-6-12(15)13-8-7-10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14H,3,6,9H2

InChI Key

HHYXBBBGMKVGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)CCCO

4-Hydroxy-1-(1H-indol-1-yl)butan-1-one is a chemical compound characterized by its unique structure, which includes a hydroxyl group and an indole moiety attached to a butanone backbone. This compound belongs to a class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. Its chemical formula is C11H12N2O2C_{11}H_{12}N_2O_2, and it features a hydroxyl group at the fourth position of the butanone chain and an indole group at the first position, contributing to its reactivity and biological interactions.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The compound can be reduced to yield alcohols or amines.
  • Substitution: The aromatic indole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound .

These reactions are critical for modifying the compound to enhance its properties or create derivatives with specific functionalities.

Research indicates that 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one exhibits various biological activities, including:

  • Antioxidant Properties: It has been studied for its ability to scavenge free radicals, which may contribute to its potential in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Potential: There is ongoing research into its efficacy as an anticancer agent, particularly due to its indole structure, which is often associated with anticancer activity in other compounds .

The synthesis of 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available indole derivatives and aldehydes or ketones.
  • Reactions: Key reactions may include condensation reactions where the indole reacts with carbonyl compounds under acidic or basic conditions, followed by reduction or oxidation steps to achieve the desired hydroxyl and carbonyl functionalities.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity .

4-Hydroxy-1-(1H-indol-1-yl)butan-1-one has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for conditions like cancer or infections.
  • Material Science: Its unique structure could be utilized in developing new materials with specific properties, such as sensors or catalysts.
  • Biochemistry: It may be used as a biochemical probe to study biological pathways involving indoles .

Studies on 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one's interactions with biological targets are essential for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cell Line Studies: Assessing the compound's effects on various cell lines to determine its therapeutic potential and toxicity profile.

Understanding these interactions helps elucidate how the compound exerts its biological effects and aids in optimizing it for therapeutic use .

Several compounds share structural similarities with 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-HydroxyindoleHydroxylated indole derivativeKnown for antioxidant properties
Indole-3-carbinolIndole derivative with a carbamate groupNotable for cancer prevention properties
5-Hydroxytryptamine (Serotonin)Indole alkaloid with a hydroxyl groupNeurotransmitter role in mood regulation

Uniqueness of 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one

What sets 4-Hydroxy-1-(1H-indol-1-yl)butan-1-one apart from these similar compounds is its specific combination of a butanone backbone with an indole structure, which may enhance its reactivity and biological efficacy compared to other indole derivatives. Its unique functional groups allow for diverse chemical transformations and potential therapeutic applications that might not be achievable with other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.094628657 g/mol

Monoisotopic Mass

203.094628657 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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